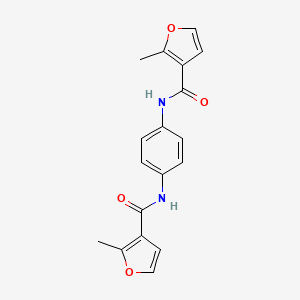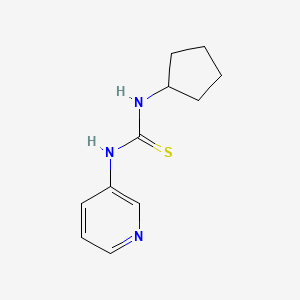
N-cyclopentyl-N'-3-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-3-pyridinylthiourea (CPTU) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known to have various biological activities. CPTU has been shown to have significant effects on cellular processes, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-3-pyridinylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and increase the sensitivity of cancer cells to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-N'-3-pyridinylthiourea in lab experiments is its relatively low toxicity. Additionally, this compound is readily available and can be synthesized using relatively simple techniques. However, one limitation of using this compound is its potential for off-target effects. Because this compound inhibits various enzymes and signaling pathways, it may have unintended effects on cellular processes.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-3-pyridinylthiourea. One area of interest is its potential applications in cancer research. Specifically, this compound may be useful in combination with other chemotherapeutic agents to increase their efficacy. Additionally, further investigation into the mechanism of action of this compound may lead to the development of more targeted therapies. Finally, this compound may have potential applications in other areas of research, such as inflammation and bacterial infections.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N'-3-pyridinylthiourea involves the reaction of cyclopentyl isothiocyanate with 3-pyridylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-N'-3-pyridinylthiourea has been studied extensively for its potential applications in scientific research. It has been shown to have significant effects on various cellular processes, including cell proliferation, apoptosis, and DNA damage response. These effects make this compound a promising candidate for further investigation in the fields of cancer research and drug discovery.
Propriétés
IUPAC Name |
1-cyclopentyl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c15-11(13-9-4-1-2-5-9)14-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXCLAQRPSPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

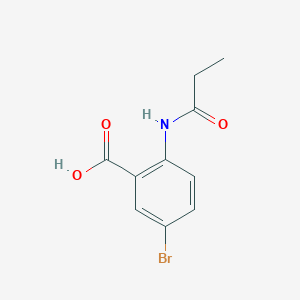
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
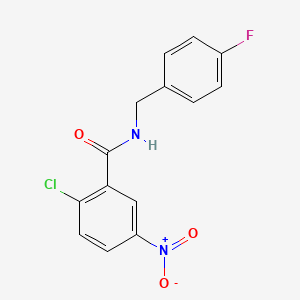
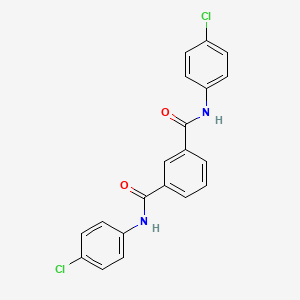


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
